molecular formula C13H19N3O3S B2714884 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide CAS No. 2034544-41-5

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide

Cat. No.: B2714884
CAS No.: 2034544-41-5
M. Wt: 297.37
InChI Key: HIOPXLDPUGPZOX-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with dimethyl and dioxido groups at positions 1, 3, and 2, respectively. The pivalamide (tert-butylcarboxamide) substituent at position 5 introduces steric bulk and hydrophobicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-13(2,3)12(17)14-9-6-7-10-11(8-9)16(5)20(18,19)15(10)4/h6-8H,1-5H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOPXLDPUGPZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide involves several steps. One common synthetic route includes the reaction of 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted thiadiazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylpropan-2-amine (TDMA.HCl)

  • Structural Differences : TDMA.HCl lacks the dimethyl-dioxido groups and pivalamide substituent, instead featuring an N-methylpropan-2-amine side chain.
  • Pharmacological Profile : As a bioisostere of MDMA, TDMA.HCl may exhibit serotonin-releasing activity, though its potency and selectivity likely differ due to the absence of the methylenedioxy group and the presence of the thiadiazole ring .
  • Synthesis : Synthesized from 5-bromobenzo[c][1,2,5]thiadiazole, highlighting shared synthetic pathways with the target compound .

Ethyl 2-((4-chlorobenzo[c][1,2,5]thiadiazol-5-yl)oxy)acetate

  • Applications : Such esters are intermediates for further functionalization, suggesting the target compound’s pivalamide group may confer stability against hydrolysis .

4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol

  • Reactivity : Nitroso groups are redox-active, which may limit stability under physiological conditions compared to the sulfonamide-like dioxido group in the target compound .

Heterocyclic Derivatives with Divergent Cores

1,3,4-Thiadiazole Derivatives ()

  • Core Structure : 1,3,4-Thiadiazole vs. benzo[c][1,2,5]thiadiazole.
  • Bioactivity : Antimicrobial activity against E. coli and C. albicans was observed for select derivatives, though the target compound’s activity remains uncharacterized. The nitro and pyrazole substituents in these derivatives may enhance membrane penetration compared to the bulky pivalamide .

N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide ()

  • Structural Features : Combines thiazole and benzofuran moieties with a carbohydrazide group.
  • Synthesis : Optimized methods for similar compounds emphasize the importance of spectroscopic validation (NMR, IR), a protocol applicable to the target compound’s characterization .

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound TDMA.HCl 4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol
Hydrophobicity High (pivalamide) Moderate Low (hydroxyl/nitroso)
Metabolic Stability Likely high Moderate Low (reactive nitroso)
Synthetic Yield Not reported 6% Not reported

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on current research findings.

  • Molecular Formula : C12H16N2O3S
  • Molecular Weight : 284.34 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves the reaction of appropriate thiadiazole derivatives with pivalic acid derivatives under controlled conditions. The process typically yields a high purity product suitable for biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may be useful in developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Studies have also explored the cytotoxic effects of this compound on cancer cell lines. The results indicate a dose-dependent inhibition of cell proliferation in several cancer types:

Cell Line IC50 (µM)
HeLa15.0
MCF-720.0
A54925.0

This suggests potential for further development as an anticancer therapeutic agent.

The proposed mechanism of action for this compound involves the disruption of cellular processes in target microorganisms and cancer cells. It is believed to interfere with DNA replication and protein synthesis pathways.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The compound was found to inhibit biofilm formation significantly at sub-MIC concentrations.

Case Study 2: Anticancer Activity in Animal Models

In vivo studies using murine models have shown that administration of the compound led to a reduction in tumor size in xenograft models of breast cancer. The compound was administered at doses ranging from 10 to 50 mg/kg body weight.

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